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Z-Ile-Ala-OH

Cat. No.: B8513123
CAS No.: 24787-83-5
M. Wt: 336.4 g/mol
InChI Key: ODCYXWIILYCUCZ-UHFFFAOYSA-N
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Description

Contextualizing Protected Dipeptides in Modern Peptide Science

The chemical synthesis of peptides is a complex process that requires precise control over the formation of amide (peptide) bonds between amino acids. spcmc.ac.inmasterorganicchemistry.com A primary challenge is to ensure that amino acids link in the correct sequence, avoiding unintended side reactions at the N-terminus, C-terminus, and reactive side chains. spcmc.ac.inwiley-vch.de To achieve this, chemists employ "protecting groups," which are temporary modifications that mask the reactivity of a specific functional group. wiley-vch.debachem.com

One of the pioneering and most influential N-terminal protecting groups is the benzyloxycarbonyl (Z) group, introduced by Bergmann and Zervas. researchgate.net The Z-group is valued for its stability under a range of conditions and the various methods available for its removal. researchgate.netug.edu.pl

In modern peptide synthesis, particularly solid-phase peptide synthesis (SPPS), chemists often utilize pre-synthesized protected dipeptides instead of adding amino acids one by one. sigmaaldrich.com This strategy offers several advantages, including improved synthetic efficiency, reduced cycle times, and the ability to overcome challenges like aggregation of the growing peptide chain. sigmaaldrich.comnih.gov These dipeptide building blocks are crucial in the cost-effective and scalable production of larger peptides. nih.gov

Significance of Z-Ile-Ala-OH as a Fundamental Building Block and Research Probe

This compound is a synthetic dipeptide composed of isoleucine and alanine (B10760859), with the N-terminus of the isoleucine residue protected by a benzyloxycarbonyl (Z) group. vulcanchem.com This protecting group enhances the compound's stability during multi-step peptide synthesis, preventing the N-terminal amine from participating in unwanted reactions. vulcanchem.com As a dipeptide building block, it can be coupled with other amino acids or peptide fragments to construct more complex peptide sequences. nih.gov

Beyond its role in synthesis, this compound and its analogs serve as important research probes, particularly in the fields of materials science and structural chemistry. Research on the closely related Z-Ala-Ile-OH has shown that these simple, protected aliphatic dipeptides have a remarkable capacity for self-assembly. nih.govnih.gov Upon evaporation from a solution, they can spontaneously form ordered, hollow microtubes with diameters of 2–5 µm. vulcanchem.comnih.gov This self-assembly is driven by a combination of non-covalent interactions, including:

Hydrophobic interactions between the aliphatic side chains of isoleucine. vulcanchem.com

Hydrogen bonds between the carbonyls of the Z-group and amide hydrogens of adjacent molecules. vulcanchem.comnih.gov

π-π stacking of the benzyl (B1604629) rings from the Z-groups, which facilitates axial growth. vulcanchem.comnih.gov

By studying this compound, researchers can investigate the fundamental principles that govern how a peptide's primary sequence and protecting groups dictate its three-dimensional structure and its assembly into complex microstructures. vulcanchem.comnih.gov

Overview of Academic Research Trajectories for Z-Protected Dipeptides

Academic research involving Z-protected dipeptides has evolved from their initial use in synthesis to broader applications in materials science and medicinal chemistry. Key research trajectories include:

Synthesis of Biologically Active Peptides: Z-protected dipeptides are widely used as intermediates in the synthesis of larger peptides with specific biological functions for potential therapeutic applications. bachem.com For example, the related compound Z-Ala-Pro-OH is a building block for constructing larger peptides like somatostatin-28.

Development of Novel Biomaterials: A significant area of research focuses on the self-assembling properties of Z-protected dipeptides. Scientists are exploring how to control the formation of nanostructures like microtubes, fibrils, and hydrogels by altering the amino acid sequence, the protecting group, or the solvent conditions. nih.govrsc.org These materials have potential applications in microtechnology and drug delivery. nih.govnih.govrsc.org

Structural and Conformational Analysis: Researchers use Z-protected dipeptides as model systems to study peptide conformation. Techniques like single-crystal X-ray diffraction are used to determine precise torsion angles and hydrogen-bonding networks. vulcanchem.comnih.gov Studies on Z-Ala-Ile-OH, for instance, revealed that both residues adopt an extended β-strand conformation, which is key to its self-assembly mechanism. vulcanchem.comnih.gov This fundamental knowledge helps in designing peptides with predictable structures.

Probing Molecular Interactions: These compounds are used to probe complex biological and chemical systems. For instance, studies have used Z-protected dipeptides to investigate interactions with drug molecules, such as the anticancer agent Bortezomib, to assess their potential as drug carriers. rsc.org

Chemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₇H₂₄N₂O₅ vulcanchem.com
Sequence Z-Isoleucine-Alanine vulcanchem.com
Protecting Group Benzyloxycarbonyl (Z) vulcanchem.com
Molecular Weight 336.38 g/mol biosynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24N2O5 B8513123 Z-Ile-Ala-OH CAS No. 24787-83-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24787-83-5

Molecular Formula

C17H24N2O5

Molecular Weight

336.4 g/mol

IUPAC Name

2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid

InChI

InChI=1S/C17H24N2O5/c1-4-11(2)14(15(20)18-12(3)16(21)22)19-17(23)24-10-13-8-6-5-7-9-13/h5-9,11-12,14H,4,10H2,1-3H3,(H,18,20)(H,19,23)(H,21,22)

InChI Key

ODCYXWIILYCUCZ-UHFFFAOYSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Advanced Methodologies for the Chemical and Enzymatic Synthesis of Z Ile Ala Oh

Chemical Synthesis Protocols for Z-Ile-Ala-OH

Chemical synthesis of peptides, including dipeptides like this compound, typically involves the stepwise coupling of amino acids, ensuring that only the desired peptide bond is formed. This necessitates the use of protecting groups and efficient coupling reagents.

Solution-phase peptide synthesis (LPPS) is a classical method for peptide production, particularly effective for smaller peptides and fragments. In this approach, all reactants and intermediates remain in solution, allowing for purification at each step, which can lead to higher purity products. nih.gov The benzyloxycarbonyl (Z or Cbz) group is a widely utilized Nα-protecting group in solution synthesis due to its stability and ease of removal by catalytic hydrogenation or strong acids. fishersci.beuni.luadvancedchemtech.com

A typical solution-phase synthesis for a dipeptide involves the coupling of a C-terminally protected amino acid with an Nα-protected amino acid. For this compound, this would involve coupling Z-L-Isoleucine with L-Alanine, where the carboxyl group of alanine (B10760859) is temporarily protected (e.g., as an ester). Coupling reagents are essential to activate the carboxyl group of the incoming amino acid and facilitate peptide bond formation, while also removing water formed during the condensation. fishersci.be Common coupling reagents include N,N'-dicyclohexylcarbodiimide (DCC) and active esters, such as N-hydroxysuccinimide (NHS) esters or p-nitrophenyl esters. nih.govwikipedia.org For instance, Z-L-Isoleucine can be activated as its N-hydroxysuccinimide ester (Z-Ile-OSu) and then reacted with L-Alanine ester. fishersci.ca The choice of solvent (e.g., tetrahydrofuran, dimethylformamide, ethyl acetate) and reaction temperature (often at low temperatures, then warmed to room temperature) are critical for optimal yields and purity. guidetoimmunopharmacology.orgwikidata.org

For example, the synthesis of N-benzyloxycarbonyl-L-alanyl-L-alanine (Z-Ala-Ala-OH) in solution-phase has been reported using N-benzyloxycarbonyl-L-alanine and L-alanine ethylamide hydrobromide, coupled with pivaloyl chloride and N-ethylmorpholine. This process yielded 83% of the desired dipeptide. guidetoimmunopharmacology.org While specific data for this compound via this exact route is not detailed in the provided snippets, the principles apply directly.

Solid-phase peptide synthesis (SPPS) involves anchoring the growing peptide chain to an insoluble polymeric support, allowing for simplified purification steps through washing and filtration. nih.govnih.gov While Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) are the primary Nα-protecting groups for stepwise SPPS, the Z-group finds significant application in SPPS for the preparation of protected peptide fragments. uni.lu

In fragment condensation strategies, smaller, pre-synthesized and protected peptide segments (which may include Z-protection on their N-termini or side chains) are coupled together on the solid support or in solution after cleavage from the resin. uni.lu For instance, the Z-group can be used for the more permanent protection of side chains, or for the N-terminal protection of a fragment that is subsequently cleaved from the resin while retaining its protecting groups. Resins like 2-chlorotrityl chloride resin are specifically designed to allow the cleavage of protected peptide fragments without removing the side-chain protecting groups, making them suitable for subsequent fragment coupling in solution. uni.lu This modular approach can be advantageous for synthesizing longer or more complex peptides, where this compound could serve as a pre-formed Z-protected dipeptide fragment.

The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas in 1932, revolutionized peptide synthesis by providing the first successful method for controlled peptide chemical synthesis. fishersci.be Its primary role is to protect the α-amino group of an amino acid, preventing its undesired participation in coupling reactions and ensuring the formation of a specific peptide bond in a controlled, stepwise manner. fishersci.beuni.lu

The Z-group is stable under various conditions encountered during peptide bond formation, but can be selectively removed by catalytic hydrogenation (e.g., with palladium on carbon) or by treatment with strong acids like neat HF or HBr/acetic acid. fishersci.beuni.luadvancedchemtech.com This selective deprotection allows the newly exposed amino group to react with the activated carboxyl group of the next amino acid in the sequence. Beyond Nα-protection, the Z-group is also employed for the protection of reactive functional groups in amino acid side chains, particularly the ε-amino group of lysine. uni.lu Its orthogonality with other protecting groups (e.g., t-butyl based side-chain protection in solution synthesis) enables complex synthetic strategies where different protecting groups can be removed under distinct conditions. nih.govuni.lu

Maintaining stereochemical integrity is paramount in peptide synthesis, as epimerization (often loosely referred to as racemization) at the α-carbon of an amino acid residue can lead to the formation of undesired diastereomers, compromising the biological activity and purity of the final peptide. Epimerization typically occurs during the amide-bond-formation step and involves the removal of a proton from the chiral α-carbon, leading to a planar enolate intermediate that can be reprotonated from either face, resulting in inversion of configuration.

Strategies to minimize epimerization are crucial. The choice of coupling reagents and reaction conditions significantly impacts the extent of epimerization. For instance, the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma Pure) with carbodiimides (e.g., DCC) can suppress epimerization by forming more reactive and less prone-to-racemization active esters. nih.gov Oxyma Pure, in particular, has shown superior performance in minimizing epimerization, even with sensitive amino acids like α-phenylglycine. The nature of the tertiary amine base and the solvent also play a role; for example, N-ethylmorpholine (NMM) is often preferred as a tertiary base to minimize racemization. wikidata.org Furthermore, conducting reactions at lower temperatures and for shorter activation times can help preserve stereochemical purity. wikidata.org

Table 1: Impact of Coupling Reagents on Epimerization in Dipeptide Synthesis (Illustrative Example)

Coupling Reagent SystemObserved Epimerization (%)Reference Dipeptide
DCC/HOBt18Fmoc-Phe-Ser(OtBu)-OH coupled to H-Pro-PAL-PEG-PS resin
DCC/HOAt6Fmoc-Phe-Ser(OtBu)-OH coupled to H-Pro-PAL-PEG-PS resin
Oxyma Pure (with DIC)Significantly reducedGeneral dipeptide synthesis
HSi[OCH(CF₃)₂]₃Not detectableVarious dipeptides

Note: The data presented in this table are illustrative examples from general dipeptide synthesis studies and may not directly correspond to this compound, but demonstrate the principles of epimerization control.

Multi-component reactions (MCRs) are "one-pot" transformations where three or more reactants combine to form a single product incorporating structural features from each component. MCRs offer significant advantages in synthetic efficiency, atom economy, and the rapid generation of molecular complexity, making them attractive for the synthesis of diverse chemical libraries, including those with peptide-like structures.

While this compound is a simple dipeptide typically formed by direct coupling, MCRs such as the Ugi and Passerini reactions have been extensively applied in the total synthesis of more complex natural peptides and peptidomimetics. These reactions can be used to assemble intricate peptide fragments that might later be incorporated into larger structures, potentially including Z-protected amino acids or dipeptides. For instance, solid-phase tandem Petasis-Ugi multi-component condensation protocols have been used to prepare libraries of dipeptide amides. By judiciously choosing N- or C-protecting groups for the building blocks, MCRs can facilitate the integration of complex motifs into larger peptides.

Enzymatic Synthesis of this compound and Related Z-Dipeptides

Enzymatic peptide synthesis offers several compelling advantages over traditional chemical methods, primarily due to the inherent stereo- and regioselectivity of enzymes. This allows for mild reaction conditions, often eliminating the need for extensive side-chain protection and completely avoiding racemization, a common challenge in chemical synthesis.

Proteases, enzymes typically known for their hydrolytic function in degrading proteins, can be leveraged to catalyze peptide bond formation under kinetically controlled conditions. The mechanism generally involves the rapid formation of an acyl-enzyme intermediate from an acyl donor (e.g., a Z-protected amino acid ester), which then reacts with an amino acid or peptide-derived nucleophile to form a new peptide bond, competing with hydrolysis by water.

Various proteases have been successfully employed for the synthesis of Z-dipeptides. For example, Pseudomonas aeruginosa elastase has demonstrated the ability to condense N-protected amino acids (Z-aa) with nucleophiles (aa-NH2) to synthesize Z-dipeptide amides. Other enzymes like papain, thermolysin, and Alcalase have also been shown to catalyze dipeptide synthesis from N-Cbz-protected amino acids.

Specifically relevant to this compound, N-α-[(benzyloxy)carbonyl]-L-Isoleucine-p-nitrophenyl ester (Z-Ile-ONp) has been successfully used as an acyl donor in the enzymatic synthesis of other Z-dipeptides, such as N-α-[Carbobenzyloxy]-Ile-Gln (Z-IQ), using a partially purified proteolytic extract from Solanum granuloso leprosum (granulosain). This reaction was carried out in an aqueous-organic biphasic system (e.g., 50% (v/v) ethyl acetate (B1210297) in 0.1 M Tris-HCl buffer at pH 8 and 40°C), achieving a maximal peptide yield of 71 ± 0.10%. The use of such activated esters as acyl donors generally leads to higher yields compared to equilibrium-controlled synthesis. The ability of enzymes to operate under specific pH and temperature conditions, and in mixed aqueous-organic media, allows for optimized synthesis of Z-dipeptides.

Table 2: Examples of Enzymatic Z-Dipeptide Synthesis

Z-Amino Acid DonorNucleophileEnzymeReaction Conditions (Example)Product (Z-Dipeptide)Yield (Example)Reference
Z-Ile-ONpL-GlutamineGranulosain50% (v/v) ethyl acetate in 0.1 M Tris-HCl buffer pH 8, 40°CZ-Ile-Gln (Z-IQ)71 ± 0.10%
Z-aaaa-NH2Pseudomonas aeruginosa elastase-Various Z-dipeptide amides-
Z-Ala-Phe-OMeAmineAlcalaseNear-anhydrous conditions (e.g., tert-butanol/DMF)Z-Ala-Phe-NH250-95%
Z-His-Phe-NH2-Thermolysin-Z-His-Phe-NH2-

Note: Yields and specific conditions can vary based on the exact amino acid sequence and enzyme used.

Comprehensive Structural Characterization and Conformational Analysis of Z Ile Ala Oh

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is instrumental in confirming the presence of the isoleucine, alanine (B10760859), and benzyloxycarbonyl moieties. The spectrum would be expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the methine and methylene (B1212753) protons of the isoleucine and alanine residues, and the amide and carboxylic acid protons.

¹³C NMR spectroscopy complements the proton NMR data by providing information on the carbon skeleton of the molecule. The spectrum would display characteristic peaks for the carbonyl carbons of the carbamate (B1207046) and the carboxylic acid, the aromatic carbons of the benzyl group, and the aliphatic carbons of the isoleucine and alanine side chains.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in Z-Ile-Ala-OH. The IR spectrum would be expected to exhibit characteristic absorption bands corresponding to the N-H stretching of the amide group, the C=O stretching of the urethane (B1682113) and carboxylic acid groups, and the aromatic C-H and C=C stretching of the benzyl group.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of this compound and to confirm its elemental composition. High-resolution mass spectrometry would provide a precise mass measurement, confirming the molecular formula of C₁₇H₂₄N₂O₅.

Spectroscopic Data for Z-DL-Ala-OH (a related compound)
¹H NMR The proton NMR spectrum of the closely related Z-DL-Ala-OH shows characteristic peaks that can be used to infer the spectrum of this compound.
¹³C NMR The carbon NMR spectrum provides information about the carbon framework of the molecule.
IR Infrared spectroscopy helps in the identification of functional groups.
Mass Spec Mass spectrometry confirms the molecular weight of the compound.

Crystallographic Analysis of this compound and its Assemblies

Recent studies have provided detailed insights into the solid-state structure of this compound through single-crystal X-ray diffraction, revealing its conformational preferences and the intricate network of intermolecular interactions that govern its self-assembly.

Single crystals of this compound suitable for X-ray diffraction have been successfully grown. nih.gov The process of obtaining high-quality crystals is a critical step for accurate structural determination.

The crystal structure of this compound reveals a complex network of hydrogen bonds that play a crucial role in stabilizing the crystal packing. nih.gov A notable interaction is a head-to-tail hydrogen bond between the carboxylic acid group of one molecule and the carbamate group of a neighboring molecule. nih.gov Specifically, the hydroxyl group of the isoleucine residue's C-terminus forms a hydrogen bond with the carbonyl oxygen of the Z-group of an adjacent molecule, with a donor-acceptor distance of 2.713 Å. nih.gov Additionally, two intermolecular hydrogen bonds are observed along the a-axis: one between the nitrogen of the alanine residue and the carbonyl oxygen of the Z-group (3.049 Å), and another between the nitrogen of the isoleucine residue and the carbonyl oxygen of the alanine residue (2.915 Å). nih.gov These interactions lead to the formation of hydrogen-bonded molecular planes parallel to the ab plane. nih.gov

The crystal packing is further influenced by hydrophobic interactions. The aromatic rings of the Z-protecting groups engage in parallel π-π stacking, with the shortest distance between neighboring arene rings being 3.541 Å. nih.gov This combination of hydrogen bonding and π-π stacking results in a highly ordered three-dimensional structure.

Crystal and Structural Data for this compound
Molecular Formula C₁₇H₂₄N₂O₅
Molecular Weight 336.38 g/mol
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Ala1 Torsion Angles φ = -145.1°, ψ = 123.2°
Ile2 Torsion Angles φ = -133.4°, ψ = 144.6°

One of the most fascinating aspects of this compound is its ability to self-assemble into well-defined microtubular structures. nih.gov Upon evaporation on glass surfaces, this dipeptide forms hollow microtubes with orthorhombic symmetry. nih.gov This self-assembly is a direct consequence of the intermolecular interactions observed in the single crystal structure. The ordered packing of the dipeptide molecules, driven by the network of hydrogen bonds and π-π stacking, templates the growth of these microtubular architectures. nih.gov The formation of these ordered supramolecular structures highlights the potential of this compound as a building block for the development of novel biomaterials. nih.gov

Computational Approaches for Conformational and Interaction Modeling

While specific computational studies on this compound are not extensively reported in the literature, computational methods are widely used to investigate the conformational landscape and intermolecular interactions of dipeptides. These approaches provide valuable insights that complement experimental data.

Density Functional Theory (DFT) calculations and molecular dynamics (MD) simulations are powerful tools for exploring the potential energy surface of dipeptides. rsc.orgnih.gov These methods can be used to identify low-energy conformations and to understand the influence of the protecting group and side chains on the backbone torsion angles (φ and ψ). For a molecule like this compound, computational studies could elucidate the conformational flexibility of the molecule in different solvent environments and provide a deeper understanding of the initial stages of self-assembly. researchgate.netresearchgate.net

Computational models can also be used to analyze the strength and geometry of the hydrogen bonds and van der Waals interactions that drive the formation of larger assemblies. By simulating the interactions between multiple this compound molecules, it is possible to predict the most stable packing arrangements and to rationalize the formation of the observed microtubular structures. Such simulations can provide a molecular-level understanding of the relationship between the chemical structure of the dipeptide and the morphology of the resulting supramolecular architectures. nih.gov

Biochemical Investigations: Z Ile Ala Oh in Enzyme Interaction Studies

Z-Ile-Ala-OH as a Substrate and Probe for Protease Specificity Profiling

This compound, with its defined sequence of Isoleucine (Ile) at the P1 position and Alanine (B10760859) (Ala) at the P1' position, is utilized as a substrate to characterize the activity and specificity of various proteases. The benzyloxycarbonyl (Z) group at the N-terminus provides a handle for detection and prevents further enzymatic degradation from the N-terminal end.

The interaction between an enzyme and a substrate like this compound can be quantified using Michaelis-Menten kinetics. teachmephysiology.comlibretexts.orgwikipedia.org This model describes the relationship between the initial reaction rate (V₀), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (K_M). teachmephysiology.comlibretexts.org The K_M value represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's binding affinity to the enzyme. teachmephysiology.com The turnover number (k_cat) signifies the maximum number of substrate molecules converted to product per enzyme molecule per second. wikipedia.org The ratio k_cat/K_M is a measure of the enzyme's catalytic efficiency, reflecting both binding and catalysis. nih.gov

Experimental determination of these parameters for this compound with a specific protease involves measuring the initial rate of peptide bond cleavage at varying substrate concentrations. wikipedia.org This data allows for the calculation of K_M, Vmax, and subsequently k_cat, providing a quantitative profile of the enzyme's ability to process the Ile-Ala linkage. For instance, studies on different proteases would yield distinct kinetic parameters for the hydrolysis of this compound, highlighting their relative efficiencies.

Table 1: Illustrative Michaelis-Menten Parameters for Protease X with this compound

ParameterValueUnitDescription
K_MValueµMMichaelis constant, indicating the substrate concentration at half-maximal velocity.
k_catValues⁻¹Turnover number, representing the number of substrate molecules converted per enzyme molecule per second at saturation.
k_cat/K_MValueM⁻¹s⁻¹Catalytic efficiency, reflecting the overall ability of the enzyme to convert substrate to product.

Note: The values in this table are illustrative and would be determined experimentally for a specific protease.

The specificity of a protease is determined by the interactions between the amino acid residues of the substrate and the corresponding binding pockets (subsites) of the enzyme. The substrate residues are denoted as ...P3, P2, P1, P1', P2', P3... extending from the scissile bond, which is the bond being cleaved (between P1 and P1'). researchgate.net The corresponding enzyme subsites are denoted S3, S2, S1, S1', S2', S3'. researchgate.net

In this compound, the Isoleucine residue occupies the P1 position, and the Alanine residue occupies the P1' position. By studying how efficiently a protease cleaves this dipeptide, researchers can infer the nature of the S1 and S1' subsites. For example, a high cleavage rate suggests that the S1 subsite of the protease favorably accommodates the bulky, hydrophobic side chain of Isoleucine, and the S1' subsite accepts the small, non-polar side chain of Alanine.

Proteases exhibit distinct preferences for the amino acids at each subsite. For instance, some proteases have a strong preference for hydrophobic residues like Isoleucine or Leucine at the P1 position. nih.gov The S1 subsite often plays a crucial role in determining substrate specificity. researchgate.net Similarly, the S1' subsite also contributes to specificity, with different proteases showing preferences for various residues, from small amino acids like Alanine to larger or even charged residues. beilstein-journals.orgnih.gov The study of substrates like this compound helps to map these preferences.

By incubating this compound with a panel of different proteases under standardized conditions, a comparative analysis of their cleavage efficiencies can be performed. This involves measuring the rate of product formation over time. Such studies reveal that proteases, even those within the same family, can exhibit significant differences in their ability to hydrolyze a specific peptide bond. researchgate.net

For example, a study might compare the cleavage of this compound by enzymes like chymotrypsin, elastase, and a specific viral protease. The results could show that one protease cleaves the Ile-Ala bond very efficiently, while another does so at a much slower rate, and a third may not cleave it at all. researchgate.net These differences in cleavage efficiency provide valuable insights into the structural and chemical properties of the respective enzyme active sites. mdpi.com This information is critical for understanding the biological roles of different proteases and for the development of specific diagnostic or therapeutic agents.

Table 2: Illustrative Comparative Cleavage Efficiency of this compound

ProteaseRelative Cleavage Efficiency (%)P1 PreferenceP1' Preference
Protease A100Hydrophobic (e.g., Ile)Small, non-polar (e.g., Ala)
Protease B25Aromatic (e.g., Phe)Basic (e.g., Lys)
Protease C< 5Small (e.g., Ala)Acidic (e.g., Asp)

Note: The data in this table is for illustrative purposes to demonstrate the concept of comparative analysis.

This compound-Derived Peptides as Tools in Enzyme Modulation Research

The structural information gleaned from substrate specificity studies using this compound can be leveraged to design and synthesize peptide-based molecules that modulate enzyme activity, primarily as inhibitors.

The design of effective enzyme inhibitors often starts with a known substrate sequence. Peptides incorporating the this compound motif can be modified to act as inhibitors. Key design principles include:

Scaffold Hopping and Modification : The peptide backbone can be altered to create peptidomimetics, which retain the key side-chain interactions but have improved stability against proteolytic degradation. nih.gov

Introduction of Warheads : The scissile amide bond can be replaced with a non-hydrolyzable functional group, or "warhead," that covalently or non-covalently interacts with the catalytic residues of the enzyme's active site. nih.gov Examples include aldehydes, boronic acids, or hydroxamates. nih.govresearchgate.net

Side Chain Optimization : The P1 Isoleucine and P1' Alanine can be replaced with other natural or unnatural amino acids to enhance binding affinity and selectivity for the target protease. nih.gov For instance, if a target protease has a large hydrophobic S1 pocket, modifying the P1 residue to a bulkier hydrophobic group might increase potency. mdpi.com

Extending the Peptide Chain : Adding residues at the P2, P3, P2', etc., positions can lead to additional interactions with the enzyme's subsites, increasing both affinity and specificity. researchgate.net

Enzyme inhibitors derived from this compound can be classified based on their mechanism of action. The primary modes of inhibition are:

Competitive Inhibition : The inhibitor, resembling the substrate, competes for binding to the enzyme's active site. The inhibitor's binding is reversible, and increasing the substrate concentration can overcome the inhibition. Many peptide-based inhibitors that are substrate analogs function through this mechanism. nih.gov

Non-competitive Inhibition : The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding changes the enzyme's conformation, reducing its catalytic activity regardless of whether the substrate is bound. The inhibitor does not prevent substrate binding.

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the conversion of the substrate to product. This type of inhibition is more effective at higher substrate concentrations.

Mixed Inhibition : The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, though with different affinities. This is a combination of competitive and uncompetitive inhibition. nih.gov

Irreversible Inhibition : The inhibitor forms a stable, often covalent, bond with the enzyme, permanently inactivating it. This is common for inhibitors containing reactive "warhead" groups.

The specific mechanism of a this compound derivative would be determined through detailed kinetic studies, analyzing how the inhibitor affects the Michaelis-Menten parameters of the enzyme in the presence of its natural substrate. scienceopen.com

Elucidation of Inhibitor-Enzyme Complex Structures

The precise mechanisms by which inhibitors modulate enzyme activity are often illuminated through the detailed structural analysis of inhibitor-enzyme complexes. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal in providing atomic-level insights into these interactions. acs.org While specific structural data for this compound complexed with enzymes is not extensively documented in publicly available literature, the principles of dipeptide inhibitor binding can be inferred from studies of similar molecules.

Inhibitors frequently bind at the active site or at allosteric sites, inducing conformational changes that affect the enzyme's catalytic efficiency. pnas.org For instance, studies on the carboxyltransferase (CT) domain of acetyl-CoA carboxylase with herbicides like haloxyfop (B150297) and diclofop (B164953) reveal that these inhibitors bind at the dimer interface, which constitutes the active site. pnas.org This binding is not a simple lock-and-key fit; it necessitates significant conformational shifts in several amino acid residues to form a hydrophobic pocket. pnas.org This induced-fit model is a common theme in enzyme-inhibitor interactions.

NMR spectroscopy offers a powerful method to study the dynamics of these interactions in solution. acs.org Chemical shift perturbation mapping, for example, can identify the specific amino acid residues at the binding interface. unh.edu By comparing the NMR spectra of a protein in its free form and when bound to an inhibitor like this compound, researchers can pinpoint the residues that experience a changed chemical environment, thus mapping the binding site. unh.edu For large enzymes, selective labeling of amino acids such as isoleucine, leucine, and valine with stable isotopes (¹³C, ¹⁵N) is a common strategy to simplify complex spectra and focus on specific regions of the protein. nih.gov

The structural data from these studies are crucial for structure-based drug design. Understanding the specific hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the inhibitor-enzyme complex allows for the rational design of more potent and selective inhibitors. For example, the crystal structures of Bacillus anthracis NadD in complex with various inhibitors revealed a common binding site but showed that subtle changes in the inhibitor's structure could lead to significant alterations in its binding mode. nih.gov This highlights the importance of detailed structural analysis for optimizing inhibitor design. nih.gov

Analytical TechniqueInformation GainedRelevance to this compound Studies
X-ray Crystallography Provides high-resolution, 3D atomic coordinates of the enzyme-inhibitor complex.Can reveal the precise binding orientation of this compound, key interacting residues, and any conformational changes in the enzyme upon binding. pnas.org
NMR Spectroscopy Details on binding interfaces, enzyme dynamics, and conformational changes in solution.Can map the binding site of this compound on the enzyme surface and characterize the dynamic changes that occur during the interaction. acs.orgunh.edu
Molecular Modeling Predicts binding modes and energies based on known structures.Can be used to hypothesize the interaction of this compound with a target enzyme before experimental structures are available. pnas.org

This compound in the Context of Amino Acid and Peptide Biochemical Pathways

The formation of the dipeptide this compound is intrinsically linked to the metabolic pathways of its constituent amino acids, isoleucine and alanine. Both are central players in cellular metabolism, with their carbon skeletons derived from and feeding into core metabolic routes.

Isoleucine , an essential branched-chain amino acid (BCAA), is primarily metabolized in peripheral tissues like skeletal muscle. nih.gov Its catabolism can yield both acetyl-CoA and succinyl-CoA, making it both ketogenic and glucogenic. lsuhsc.edu The synthesis of isoleucine in microorganisms and plants is a multi-step process that often starts from pyruvate (B1213749) and α-ketoglutarate or threonine. wikipedia.orgresearchgate.net

Alanine , a non-essential amino acid, is readily synthesized from pyruvate through a transamination reaction, often catalyzed by alanine aminotransferase (ALT). wikipedia.orglibretexts.org This reaction is a key part of the glucose-alanine cycle, where muscle protein is broken down, and the amino groups are transferred to pyruvate to form alanine. Alanine is then transported to the liver for gluconeogenesis. researchgate.net The synthesis of alanine in muscle often uses nitrogen donated from the catabolism of BCAAs, including isoleucine. mdpi.com

The direct enzymatic synthesis of a dipeptide like Ile-Ala within a cell is not a primary metabolic pathway. Dipeptides are typically formed through the breakdown of larger proteins by proteases or through non-ribosomal peptide synthesis in some microorganisms. The presence of the benzyloxycarbonyl (Z) group on this compound indicates it is a synthetically modified peptide, often used in research to prevent further peptide bond formation or to mimic a protected state. researchgate.net However, studying such protected dipeptides provides insight into how cells might handle naturally occurring dipeptides that arise from protein turnover. nih.gov These intracellular peptides can escape complete degradation and potentially modulate cellular processes. nih.gov

Amino AcidMetabolic Origin (Precursors)Key Metabolic FatesRelationship to Dipeptide Formation
Isoleucine Pyruvic acid, α-ketoglutarate, Threonine wikipedia.orgresearchgate.netAcetyl-CoA, Succinyl-CoA, Propionyl-CoA lsuhsc.eduProvides the N-terminal residue of the dipeptide and its nitrogen can be used for alanine synthesis. mdpi.com
Alanine Pyruvate wikipedia.orgPyruvate (for gluconeogenesis or TCA cycle) mdpi.comForms the C-terminal residue of the dipeptide.

Intracellular peptides, once thought to be mere intermediates in protein degradation, are now recognized as potential modulators of cellular signaling pathways. nih.govnih.gov These peptides can interfere with protein-protein interactions, which are fundamental to signal transduction. nih.govabcam.com While direct evidence for this compound's role in signaling is limited, the activities of other dipeptides and short peptides provide a framework for its potential involvement.

Peptide-based inhibitors can selectively disrupt specific kinase-mediated signaling pathways. physiology.org Protein kinases are key regulators of a vast array of cellular processes, and their activity is often controlled by protein-protein interactions at docking sites distinct from the catalytic center. physiology.org A dipeptide like this compound could potentially mimic a recognition motif and interfere with these docking interactions, thereby modulating a specific signaling cascade. physiology.org

For example, dipeptide mimetics of neurotrophins have been shown to activate Trk receptors and their downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival and differentiation. explorationpub.com Similarly, muramyl dipeptide (MDP), a component of bacterial cell walls, activates the NOD2 receptor, triggering NF-κB and MAPK signaling pathways involved in the innate immune response. uzh.ch This demonstrates that small peptides can have potent and specific effects on intracellular signaling.

The mechanism often involves the peptide binding to a signaling protein and altering its conformation or preventing its interaction with other components of the pathway. nih.gov For instance, some intracellular peptides have been shown to modulate G-protein-coupled receptor (GPCR) signaling by interacting with proteins like dynamin and 14-3-3. nih.gov Given the diversity of protein-protein interactions that drive cell signaling, dipeptides like this compound represent a class of molecules with the potential to act as specific modulators of these complex networks. nih.gov

Dipeptides and protected amino acids are fundamental building blocks in studies of protein folding and molecular recognition. acs.orgki.si They serve as simplified models that help elucidate the conformational preferences of amino acid residues and the nature of non-covalent interactions that govern protein structure and function. ki.si

The use of protected dipeptides like this compound is particularly valuable in synthetic protein engineering and the study of protein folding. The protecting group (Z-) allows for controlled, stepwise synthesis of larger peptide chains. ucl.ac.uk More importantly, dipeptides can be used to introduce specific structural features or constraints into a polypeptide. sigmaaldrich.com For example, certain dipeptides can disrupt the formation of secondary structures like beta-sheets that can lead to aggregation during peptide synthesis. sigmaaldrich.com

In molecular recognition, dipeptides are used to understand how proteins identify and bind to their targets. mdpi.com A protein's ability to recognize a specific substrate or another protein often depends on binding to a short peptide sequence. abcam.com By studying the interaction of a receptor with a small, well-defined ligand like this compound, researchers can dissect the contributions of individual amino acid side chains and the peptide backbone to the binding affinity and specificity. This knowledge is crucial for understanding biological recognition events and for designing molecules that can mimic or disrupt these interactions. mdpi.com For instance, mutating hydrophobic amino acids to alanine in a recognition patch has been shown to abolish substrate interaction, demonstrating the critical role of specific residues in protein recognition. elifesciences.org

Emerging Research Frontiers and Methodological Advancements Involving Z Ile Ala Oh

Integration into Advanced Peptide Conjugation Strategies for Research Applications

The chemical architecture of Z-Ile-Ala-OH, featuring a protected N-terminus and a reactive C-terminal carboxylic acid, makes it an adept component for incorporation into larger biomolecular constructs through various modern conjugation techniques. These strategies are pivotal in creating complex molecules for targeted research applications, such as peptide-drug conjugates (PDCs). neulandlabs.commdpi.com

Advanced conjugation methods that are amenable to the incorporation of dipeptide units like this compound include:

Click Chemistry: This suite of reactions, known for its high efficiency and specificity, allows for the covalent linking of molecular entities. lifetein.com this compound can be chemically modified to include an azide (B81097) or alkyne group, enabling its "click" reaction with a correspondingly functionalized molecule, such as a therapeutic payload or a targeting ligand. nih.gov The robustness of this reaction makes it a powerful tool for constructing well-defined bioconjugates. nih.gov

Native Chemical Ligation (NCL): NCL is a cornerstone of chemical protein synthesis, enabling the joining of unprotected peptide fragments. wikipedia.orgnih.govresearchgate.net While classical NCL requires an N-terminal cysteine, variations of this methodology could potentially utilize a derivative of this compound. For instance, the dipeptide could be part of a larger peptide segment with a C-terminal thioester, which then reacts with an N-terminal cysteine-containing peptide. nih.gov This approach allows for the precise assembly of larger, more complex peptides and proteins.

The integration of this compound into such strategies is valuable for creating peptide-based tools with enhanced properties. For example, in the context of PDCs, the dipeptide can act as a stable linker between a targeting peptide and a cytotoxic drug. acs.orgnih.gov The nature of the dipeptide linker can significantly influence the stability, solubility, and release characteristics of the conjugated payload. biosynth.com

Conjugation StrategyDescriptionPotential Role of this compound
Click ChemistryA set of highly efficient and specific reactions for covalently linking molecules.Can be functionalized with azide or alkyne groups for "clicking" onto other molecules.
Native Chemical Ligation (NCL)A method for joining unprotected peptide fragments to synthesize larger proteins.Can be part of a peptide thioester segment for ligation with an N-terminal cysteine peptide.

Role in the Development of Mechanistic Probes for Biological Systems

Mechanistic probes are indispensable tools in chemical biology for elucidating the function and activity of biological macromolecules, particularly enzymes. This compound can serve as a core structural element in the design of such probes, leveraging its dipeptidic nature which can be recognized by specific proteases.

One of the most promising applications is in the creation of cleavable linkers for enzyme-activated probes. In this design, the this compound moiety can act as a substrate for a particular protease. This linker can connect a reporter molecule (like a fluorophore) to a quencher, or a targeting ligand to a therapeutic agent. Upon enzymatic cleavage of the Ile-Ala peptide bond by the target protease, the reporter is activated or the therapeutic is released at the site of enzyme activity. unimi.it Dipeptide sequences like Val-Ala and Val-Cit have been successfully used in clinically approved antibody-drug conjugates, highlighting the precedent for using dipeptides as enzyme-cleavable linkers.

Furthermore, this compound can be used to develop activity-based probes (ABPs) . These probes are designed to covalently bind to the active site of a specific enzyme, providing a direct readout of its activity. The dipeptide sequence can serve as a recognition motif that guides the probe to the active site of a target protease. The probe would also contain a reactive group (a "warhead") that forms a covalent bond with a catalytic residue in the active site.

The development of such probes allows for the sensitive and specific detection of enzyme activity in complex biological samples, which is crucial for understanding disease states and for the development of targeted therapies.

Type of Mechanistic ProbeFunctionRole of this compound
Enzyme-Activated Probes (with cleavable linkers)To report on the activity of a specific enzyme through a cleavage event.Acts as the enzyme-cleavable dipeptide linker.
Activity-Based Probes (ABPs)To covalently label the active site of a target enzyme.Serves as the recognition motif to guide the probe to the enzyme's active site.

Future Trajectories in Chemical Biology Research Utilizing this compound

The versatility of this compound as a building block and a functional motif positions it at the forefront of several emerging research directions in chemical biology. The future of peptide-based therapeutics and diagnostics is moving towards greater precision and personalization, creating new opportunities for well-defined dipeptide units like this compound. tandfonline.comunivie.ac.atpharmiweb.com

Future applications are likely to focus on:

Multifunctional Probes: Integrating this compound into probes that can simultaneously report on multiple biological events. For example, a probe could be designed with a cleavable this compound linker that releases a therapeutic agent upon activation by a disease-associated protease, while also activating a fluorescent reporter for imaging.

Targeted Drug Delivery Systems: The development of more sophisticated peptide-drug conjugates where the this compound linker is part of a system that responds to the unique microenvironment of diseased tissues. mdpi.comnih.gov This could involve designing linkers that are cleaved by multiple enzymes present in a tumor microenvironment, leading to more specific drug release.

Biomaterial Scaffolds: Recent research has shown that Z-protected dipeptides, including the related Z-Ala-Ile-OH, can self-assemble into ordered nanostructures like microtubes. nih.gov This property could be exploited to create novel biomaterials for tissue engineering or as controlled-release drug depots. The specific sequence of Ile-Ala within the Z-protected dipeptide will influence its self-assembly properties and the potential applications of the resulting biomaterials.

High-Throughput Screening: The synthesis of libraries of probes based on the this compound scaffold, with variations in the reporter group or the reactive warhead, could be used for the high-throughput screening of enzyme inhibitors or for identifying novel enzyme activities.

The continued exploration of the chemical and biological properties of this compound is expected to yield innovative tools and technologies that will advance our understanding of complex biological systems and contribute to the development of next-generation therapeutics and diagnostics. creative-peptides.comresearchgate.net

Q & A

Q. What are the validated synthetic protocols for Z-Ile-Ala-OH, and how can purity be optimized?

  • Methodological Answer : this compound synthesis typically employs solid-phase peptide synthesis (SPPS) or solution-phase methods. For SPPS, use Fmoc-protected Ile and Ala residues with coupling agents like HOBt/DIC. Monitor reaction progress via TLC or HPLC, and optimize purity through gradient elution in reverse-phase HPLC (≥95% purity). Recrystallization in ethyl acetate/hexane mixtures can further enhance crystallinity. Ensure reproducibility by documenting solvent ratios, temperature, and catalyst concentrations .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:
  • 1H/13C NMR : Confirm backbone structure and stereochemistry (e.g., δ 7.2–7.4 ppm for Z-group aromatic protons).
  • FT-IR : Validate amide bonds (N-H stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹).
  • Mass Spectrometry (ESI-TOF) : Verify molecular ion [M+H]+ (theoretical m/z: calculate based on formula).
  • HPLC : Assess purity using C18 columns and acetonitrile/water gradients. Cross-reference with known standards and report retention times .

Q. How can researchers ensure the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to:
  • Temperature extremes (e.g., 4°C, 25°C, 40°C).
  • Humidity-controlled environments (40–75% RH).
  • Light exposure (UV-vis spectra pre/post irradiation).
    Monitor degradation via HPLC and LC-MS every 7–30 days. Use Arrhenius kinetics to predict shelf life, and store lyophilized samples at -20°C in inert atmospheres .

Advanced Research Questions

Q. How can contradictory data on this compound’s enzymatic inhibition mechanisms be resolved?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., substrate concentration, pH, temperature). Address this by:
  • Replicating experiments under standardized conditions (e.g., 37°C, pH 7.4).
  • Using isothermal titration calorimetry (ITC) to measure binding constants.
  • Validating results across multiple techniques (e.g., SPR for real-time kinetics, fluorogenic assays).
    Apply meta-analysis frameworks (PICOT) to compare studies systematically .

Q. What methodologies identify and quantify this compound’s metabolites in biological systems?

  • Methodological Answer : Employ LC-MS/MS with MRM (multiple reaction monitoring) for targeted metabolomics. Key steps:
  • Spike biological matrices (plasma, cell lysates) with isotopically labeled internal standards (e.g., 13C-Z-Ile-Ala-OH).
  • Use HILIC columns for polar metabolites and C18 for lipophilic phases.
  • Validate fragmentation patterns via Q-TOF and reference libraries (e.g., HMDB).
    Apply FINER criteria to ensure feasibility and relevance of the experimental design .

Q. How can researchers address low yields in large-scale this compound synthesis without compromising stereochemical integrity?

  • Methodological Answer : Optimize via:
  • DoE (Design of Experiments) : Vary coupling agents (e.g., DIC vs. HATU), solvent polarity (DMF vs. DCM), and reaction time.
  • Microwave-assisted synthesis : Reduce side reactions by controlling thermal gradients.
  • Chiral HPLC : Monitor enantiomeric excess (≥99%) using cellulose-based columns.
    Document iterative adjustments systematically to align with reproducibility guidelines .

Contradiction Analysis & Data Validation

Q. What systematic approaches reconcile conflicting reports on this compound’s cytotoxicity in cancer cell lines?

  • Methodological Answer : Perform a meta-analysis (PRISMA guidelines) to:
  • Aggregate data from ≥10 studies, stratifying by cell type (e.g., HeLa vs. MCF-7).
  • Normalize viability assays (MTT vs. ATP luminescence).
  • Apply statistical models (random-effects) to account for inter-study variability.
    Use funnel plots to detect publication bias and sensitivity analyses to exclude outliers .

Q. How should researchers validate hypotheses about this compound’s role in peptide self-assembly?

  • Methodological Answer : Combine:
  • TEM/AFM : Visualize nanostructure morphology.
  • CD/FT-IR : Track secondary structure transitions (α-helix to β-sheet).
  • SAXS/WAXS : Quantify periodicities in assembled fibrils.
    Ensure transparency by sharing raw microscopy images and diffraction data in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.